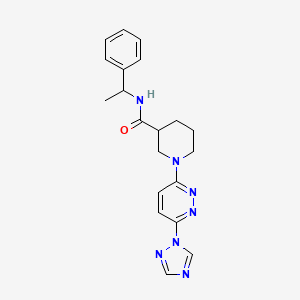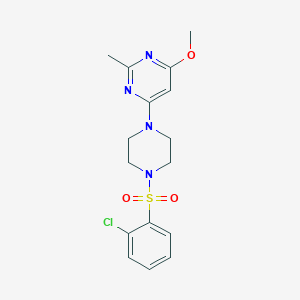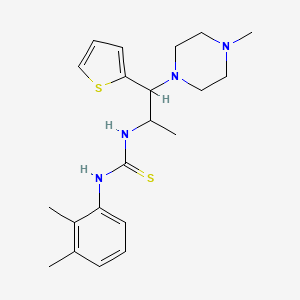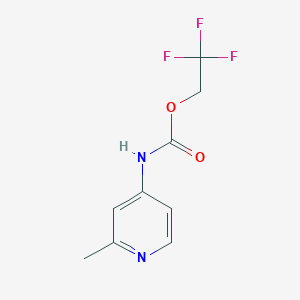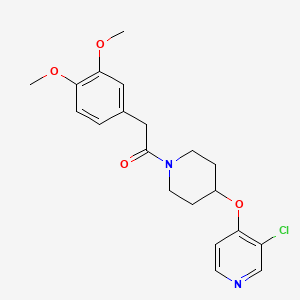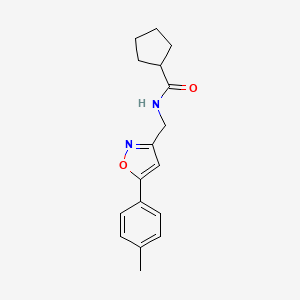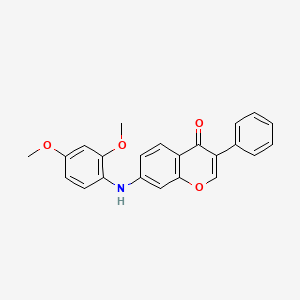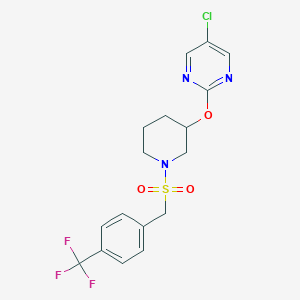
5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a multifaceted compound known for its diverse potential applications across various fields. Its chemical structure suggests intriguing possibilities for interactions in chemical reactions and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-(trifluoromethyl)benzylamine with 5-chloropyrimidine under controlled conditions. The intermediate product undergoes further reactions involving piperidine and sulfonyl chlorides, facilitated by solvents like dichloromethane and catalysts such as triethylamine. The process requires precise temperature and pH control to ensure optimal yields and purity.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine requires large-scale reaction vessels, automated temperature regulation systems, and continuous monitoring for quality assurance. The adoption of greener solvents and eco-friendly catalysts is also a priority to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
The compound primarily participates in substitution reactions, both nucleophilic and electrophilic. It can also undergo oxidation and reduction reactions, depending on the surrounding environment and reagents.
Common Reagents and Conditions
Substitution Reactions: : Utilize reagents like sodium hydride and various halides.
Oxidation Reactions: : Often involve oxidizing agents such as potassium permanganate.
Reduction Reactions: : Employ reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include modified pyrimidine derivatives, which can exhibit unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, useful in material science and catalysis.
Biology
In biological research, the compound can act as a ligand or an inhibitor in various enzymatic studies, providing insight into enzyme behavior and potential therapeutic applications.
Medicine
Potential medicinal applications include acting as a lead compound for the development of new drugs targeting specific biological pathways, such as signal transduction and metabolic regulation.
Industry
In industry, the compound's unique chemical properties make it suitable for the development of specialized materials, such as polymers with enhanced stability and functionality.
Wirkmechanismus
The mechanism by which 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, triggering or inhibiting particular pathways. The interactions often depend on the compound's ability to form hydrogen bonds and engage in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-((1-benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine
2-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
5-Chloro-2-piperidin-3-yloxypyrimidine
Unique Features
Compared to its similar counterparts, 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its distinct combination of the trifluoromethyl group and the benzylsulfonyl moiety, which imparts unique electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions.
There you go! What else can we explore today?
Eigenschaften
IUPAC Name |
5-chloro-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O3S/c18-14-8-22-16(23-9-14)27-15-2-1-7-24(10-15)28(25,26)11-12-3-5-13(6-4-12)17(19,20)21/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHPVWEICQRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)
![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
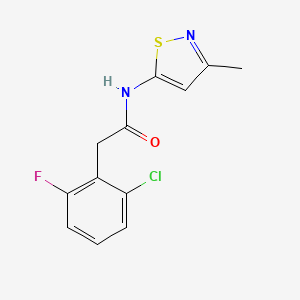
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

